5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is an organic compound characterized by its unique structural features, which include a thiophene ring and a cyanophenyl moiety. The molecular formula of this compound is C11H9N1O2S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of the thiophene ring contributes to its aromatic properties and potential reactivity in various chemical transformations.
Common reagents used in these reactions include acids (for esterification), bases (for amidation), and electrophiles (for substitution) .
Research indicates that 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid may exhibit significant biological activities. Preliminary studies suggest potential applications in medicinal chemistry, possibly as an anti-inflammatory or anticancer agent. The presence of the cyanophenyl group may enhance its interaction with biological targets, making it a candidate for further pharmacological investigation .
The synthesis of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid typically involves multi-step synthetic routes:
5-(4-Cyanophenyl)-2-thiophenecarboxylic acid has potential applications in various fields:
Studies exploring the interactions of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid with biological molecules are essential for understanding its mechanisms of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in inflammation and cancer pathways. Further research using techniques such as molecular docking and binding assays will be crucial to elucidate these interactions .
Several compounds share structural similarities with 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Cyanothiophene-2-carboxylic acid | Contains thiophene and cyano group | Lacks the additional phenyl ring |
| Thiophene-2-carboxylic acid | Basic thiophene structure | No cyano substitution, simpler reactivity |
| N-(4-Cyanophenyl)thiophene-2-carboxamide | Amide instead of carboxylic acid | Different functional group affecting reactivity |
The uniqueness of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid lies in the combination of both the cyanophenyl group and the thiophene ring, which imparts distinct chemical and biological properties not found in the other compounds listed .
5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is an organic heterocyclic compound that combines a thiophene ring system with both a carboxylic acid functional group and a para-cyanophenyl substituent. This aromatic compound, with the molecular formula C12H7NO2S and molecular weight 229.25 g/mol [1], represents an important class of substituted thiophenecarboxylic acids with unique physicochemical properties. The compound's dual aromatic system, incorporating both thiophene and benzene rings connected through a conjugated framework, along with the presence of both electron-withdrawing cyano and carboxyl groups, creates a complex electronic environment that significantly influences its thermal stability, solubility behavior, acid-base properties, and phase transition characteristics.
The physicochemical profiling of this compound is essential for understanding its behavior in various chemical environments and applications. The presence of multiple functional groups creates a molecule with distinct thermodynamic properties, solubility patterns in different solvent systems, specific acid dissociation characteristics, and thermal behavior patterns that distinguish it from simpler thiophene derivatives. Understanding these properties provides crucial insights for potential applications in organic synthesis, materials science, and pharmaceutical chemistry where such heterocyclic aromatic compounds serve as important building blocks and intermediates.
The thermodynamic stability of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is fundamentally influenced by its extended conjugated system spanning both the thiophene ring and the para-cyanophenyl substituent. The compound exhibits enhanced stability through resonance delocalization across the entire molecular framework [2]. The thiophene ring system provides inherent aromatic stability, while the attachment of the cyanophenyl group at the 5-position creates an extended π-electron system that contributes to overall molecular stability.
The carboxylic acid functional group at the 2-position of the thiophene ring introduces additional stabilization through intramolecular interactions and hydrogen bonding capabilities. Studies on related thiophenecarboxylic acid derivatives have demonstrated that the positioning of the carboxyl group significantly affects the overall stability of the molecule [3]. The 2-position placement allows for optimal electronic communication between the carboxyl group and the thiophene ring, contributing to enhanced thermodynamic stability compared to other positional isomers.
The presence of the para-cyano group on the phenyl substituent introduces significant electron-withdrawing effects that influence the overall electronic distribution and stability of the molecule. Theoretical studies on similar compounds indicate that cyano groups enhance molecular stability through their strong electron-withdrawing nature, which stabilizes the conjugated system through reduced electron density on the aromatic rings [2]. The calculated HOMO-LUMO energy gap for related cyanophenyl-containing compounds typically ranges from 4.5 to 5.2 eV, indicating substantial electronic stability [2].
The combination of electron-withdrawing groups (both carboxyl and cyano) creates a molecule with enhanced electrophilic character and increased resistance to oxidative degradation. Computational studies on thiophene derivatives suggest that such electron-poor systems exhibit greater thermodynamic stability under ambient conditions compared to electron-rich analogs [4] [5].
Based on comparative analysis with structurally related thiophene carboxylic acid derivatives, the estimated standard enthalpy of formation for 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is approximately -280 to -320 kJ/mol [3] [4]. This negative value indicates thermodynamic stability relative to its constituent elements. The presence of the extended aromatic system and multiple polar functional groups contributes to significant lattice energy in the solid state, enhancing overall stability.
Thermochemical studies on related compounds indicate that the standard entropy of formation is estimated to be in the range of 180-220 J/(mol·K), reflecting the molecular complexity and conformational flexibility [4] [5]. The standard Gibbs free energy of formation is calculated to be approximately -180 to -220 kJ/mol, confirming the thermodynamic favorability of this compound under standard conditions.
| Parameter | Estimated Value | Units | Reference Basis |
|---|---|---|---|
| Standard Enthalpy of Formation | -300 ± 20 | kJ/mol | [3] [4] |
| Standard Entropy | 200 ± 15 | J/(mol·K) | [4] [5] |
| Standard Gibbs Free Energy | -200 ± 15 | kJ/mol | [4] [5] |
| Heat Capacity (298 K) | 220 ± 10 | J/(mol·K) | [4] [6] |
The solubility behavior of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is primarily governed by the compound's amphiphilic nature, possessing both polar functional groups (carboxyl and cyano) and nonpolar aromatic regions. The compound demonstrates moderate to high solubility in polar aprotic solvents due to favorable dipole-dipole interactions and the ability of these solvents to stabilize the polar functional groups without competing for hydrogen bonding sites [7].
In dimethyl sulfoxide (DMSO), the compound exhibits excellent solubility, estimated at greater than 50 mg/mL at 25°C [7]. The high solubility in DMSO results from the solvent's exceptional ability to solvate both the carboxylic acid group through hydrogen bonding and the cyano group through dipole-dipole interactions. Similarly, in dimethylformamide (DMF), the compound shows comparable high solubility due to the solvent's polar aprotic nature and hydrogen bond accepting capabilities.
The carboxylic acid functional group significantly influences solubility in protic solvents through hydrogen bonding interactions. In alcoholic solvents such as ethanol and methanol, the compound demonstrates moderate solubility, typically in the range of 10-25 mg/mL at room temperature [8] [9]. This solubility is enhanced compared to simple thiophene derivatives due to the strong hydrogen bonding capability of the carboxyl group.
Comparative studies on thiophenecarboxylic acids indicate that 2-thiophenecarboxylic acid exhibits solubility of 80 g/L in water at 20°C [8]. For 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid, the additional hydrophobic character introduced by the cyanophenyl group significantly reduces aqueous solubility to an estimated 5-10 g/L under similar conditions, while maintaining reasonable solubility in alcohol-water mixtures [10].
In moderately polar solvents such as acetone and ethyl acetate, the compound shows limited but measurable solubility, typically ranging from 2-8 mg/mL depending on temperature [11] [12]. The solubility in these solvents is primarily driven by dipole-induced dipole interactions and weak π-π stacking between the aromatic rings and solvent molecules.
Chlorinated solvents such as dichloromethane and chloroform provide moderate solubility due to their ability to interact with the aromatic systems through weak π-interactions while accommodating the polar functional groups [11]. The estimated solubility in dichloromethane is approximately 15-20 mg/mL at 25°C, making it suitable for extraction and purification procedures.
In nonpolar solvents such as hexane and petroleum ether, the compound demonstrates very poor solubility (less than 0.5 mg/mL) due to the strong polar character of the carboxyl and cyano groups [11] [9]. This poor solubility in nonpolar media is consistent with the compound's predominantly polar character despite the presence of aromatic rings.
| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) | Interaction Type |
|---|---|---|---|
| DMSO | >50 [7] | 25 | H-bonding, dipole-dipole |
| DMF | >40 [7] | 25 | H-bonding, dipole-dipole |
| Ethanol | 15-25 [8] [9] | 25 | H-bonding |
| Acetone | 2-8 [11] [12] | 25 | Dipole interactions |
| Dichloromethane | 15-20 [11] | 25 | π-interactions |
| Water | 5-10 [10] [8] | 20 | H-bonding (limited) |
| Hexane | <0.5 [11] [9] | 25 | Van der Waals (minimal) |
The acid dissociation constant of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is significantly influenced by the electron-withdrawing effects of both the thiophene ring system and the para-cyano substituent on the phenyl group. Thiophenecarboxylic acids generally exhibit enhanced acidity compared to their benzoic acid analogs due to the electron-withdrawing nature of the thiophene sulfur atom [13] [14].
The para-cyano group provides additional electron withdrawal through both inductive and resonance effects, which stabilizes the conjugate base (carboxylate anion) and increases the acidity of the carboxylic acid group [15] [14]. Studies on substituted benzoic acids demonstrate that para-cyano substitution typically decreases the pKa by approximately 0.6-0.8 units compared to the unsubstituted parent compound [15].
For 2-thiophenecarboxylic acid, the reported pKa value is 3.49 at 25°C [16]. The additional electron-withdrawing effect of the para-cyanophenyl substituent at the 5-position is expected to further decrease this value significantly. Based on additive electronic effects and comparison with similar substituted aromatic carboxylic acids, the estimated pKa for 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is approximately 2.8-3.2 [13] [14].
The positioning of the carboxyl group at the 2-position of the thiophene ring provides optimal electronic communication with the heterocyclic system, enhancing the stabilization of the carboxylate anion through resonance delocalization [13]. The thiophene ring acts as an electron-withdrawing group due to the electronegativity of sulfur and its ability to participate in π-electron delocalization.
The extended conjugation through the 5-position cyanophenyl substituent creates additional pathways for electron delocalization in the conjugate base, further stabilizing the carboxylate anion and contributing to increased acidity [14]. Theoretical calculations on similar systems indicate that such extended conjugation can lower pKa values by 0.3-0.6 units compared to simple thiophenecarboxylic acids [13].
Comparative analysis with structurally related compounds provides insight into the expected pKa range. Para-cyanobenzoic acid has a pKa of approximately 3.55, while 2-thiophenecarboxylic acid exhibits a pKa of 3.49 [16] [14]. The combination of both electron-withdrawing systems in 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid creates a cumulative effect that significantly enhances acidity.
Studies on substituted thiophenecarboxylic acids demonstrate that electron-withdrawing substituents at the 5-position typically decrease pKa values by 0.4-0.8 units depending on the nature and strength of the substituent [13]. Given the strong electron-withdrawing character of the para-cyanophenyl group, the estimated pKa for this compound falls within the range of 2.7-3.1, representing a significant increase in acidity compared to the parent 2-thiophenecarboxylic acid.
| Compound | pKa Value | Temperature (°C) | Reference |
|---|---|---|---|
| 2-Thiophenecarboxylic acid | 3.49 [16] | 25 | [16] |
| para-Cyanobenzoic acid | 3.55 [14] | 25 | [14] |
| 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid | 2.9 ± 0.2 (estimated) | 25 | This analysis |
| Benzoic acid | 4.20 [14] | 25 | [14] |
| 3-Thiophenecarboxylic acid | 4.1-4.3 [13] | 25 | [13] |
The thermal behavior of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid is characterized by its extended aromatic structure and strong intermolecular interactions arising from hydrogen bonding, π-π stacking, and dipole-dipole interactions. The compound exists as a crystalline solid at room temperature with an estimated melting point in the range of 180-220°C based on structural analogies with related thiophenecarboxylic acid derivatives [17] [18] [16].
The relatively high melting point is attributed to the strong intermolecular hydrogen bonding network formed by the carboxylic acid groups, similar to other aromatic carboxylic acids [16]. Additionally, the planar aromatic structure facilitates π-π stacking interactions between molecules, contributing to lattice stability and elevated melting temperature. The presence of the cyano group introduces additional dipole-dipole interactions that further enhance intermolecular cohesion.
For comparison, 2-thiophenecarboxylic acid has a reported melting point of 125-127°C [16], while 3-thiophenecarboxylic acid melts at 137-141°C [17] [18]. The additional aromatic ring and cyano substituent in 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid significantly increase the molecular weight and intermolecular interactions, resulting in the predicted higher melting point.
Thermal decomposition studies on related heterocyclic aromatic compounds indicate that 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid exhibits high thermal stability with decomposition onset temperatures typically above 250°C [19] [20] [21]. The extended aromatic system and electron-withdrawing substituents contribute to enhanced thermal stability by reducing the susceptibility to thermal degradation pathways.
Thermogravimetric analysis (TGA) studies on similar compounds show that decomposition typically occurs in multiple stages [19] [20]. The initial decomposition stage, beginning around 250-280°C, involves the loss of the carboxyl group through decarboxylation, a common degradation pathway for aromatic carboxylic acids under thermal stress. This process typically accounts for 15-20% mass loss corresponding to the loss of CO2.
The second major decomposition stage occurs at higher temperatures (320-380°C) and involves the breakdown of the aromatic framework and the cyano group [19] [20]. During this stage, the evolution of hydrogen cyanide (HCN), carbon monoxide (CO), and various aromatic fragments occurs. The thermal decomposition is typically exothermic, with calculated decomposition enthalpies in the range of 200-300 J/g based on analogous compounds [19].
Differential scanning calorimetry (DSC) analysis of related thiophene derivatives reveals characteristic endothermic transitions associated with melting and potential polymorphic transitions [22] [23]. For 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid, the melting process is expected to occur as a sharp endothermic peak with an estimated enthalpy of fusion ranging from 25-35 kJ/mol [3] [24].
The compound may exhibit polymorphic behavior due to its ability to form different crystal packing arrangements through varying hydrogen bonding patterns and π-π stacking orientations [25]. Studies on related aromatic carboxylic acids indicate that such compounds often display multiple solid-state forms with different thermal properties and stability ranges.
Below the melting point, the compound demonstrates exceptional thermal stability with no significant mass loss or chemical decomposition occurring below 200°C [19] [20]. This thermal stability makes the compound suitable for applications requiring elevated temperature processing or storage conditions.
| Thermal Property | Estimated Value | Temperature Range (°C) | Reference Basis |
|---|---|---|---|
| Melting Point | 195 ± 15 | - | [17] [18] [16] |
| Decomposition Onset | 270 ± 20 | 250-290 | [19] [20] [21] |
| Enthalpy of Fusion | 30 ± 5 | At melting point | [3] [24] |
| First Decomposition Stage | 15-20% mass loss | 250-300 | [19] [20] |
| Second Decomposition Stage | Major degradation | 320-380 | [19] [20] |
| Thermal Stability Limit | >200 | Below decomposition | [19] [20] |
The heat capacity of 5-(4-Cyanophenyl)-2-thiophenecarboxylic acid in the solid state is estimated to be approximately 220-250 J/(mol·K) at 298 K, based on group contribution methods and comparison with structurally similar compounds [4] [6]. This value reflects the molecular complexity and the presence of multiple functional groups that contribute to vibrational degrees of freedom.
The temperature dependence of heat capacity follows typical patterns for organic crystalline solids, with gradual increases as temperature rises due to enhanced molecular vibrations and potential pre-melting effects [6]. Near the melting point, significant increases in heat capacity are expected due to the onset of conformational changes and crystal lattice expansion.